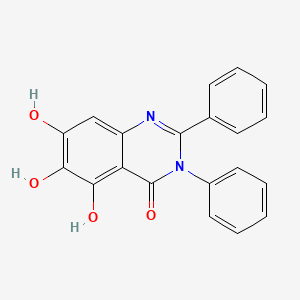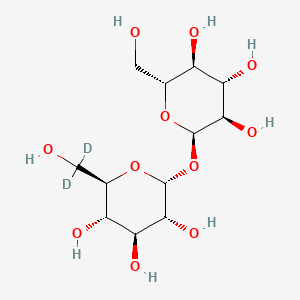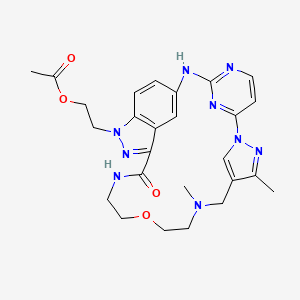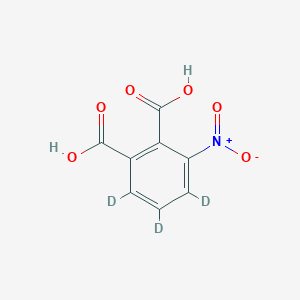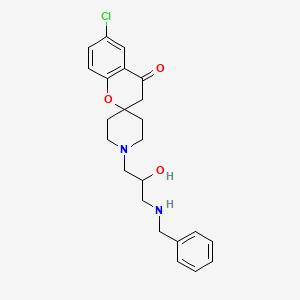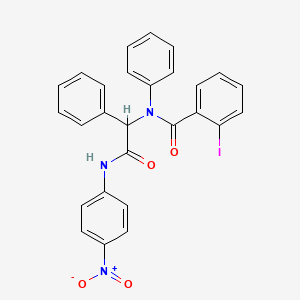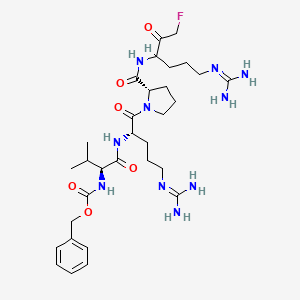
(Diacetyl)-|A-MSH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diacetyl)-|A-MSH, also known as butane-2,3-dione, is an organic compound with the chemical formula (CH₃CO)₂. It is a yellow liquid with an intensely buttery flavor. This compound is a vicinal diketone, meaning it has two carbonyl groups (C=O) adjacent to each other. Diacetyl occurs naturally in alcoholic beverages and some cheeses and is added as a flavoring to some foods to impart its buttery flavor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetyl can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of diacetyl . The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods
In the brewing industry, diacetyl is produced as a byproduct of yeast metabolism during fermentation. Yeasts produce diacetyl during primary fermentation and then reabsorb it during secondary fermentation . This process can be optimized through genetic manipulation of yeast strains to reduce diacetyl production and shorten the maturation period .
Análisis De Reacciones Químicas
Types of Reactions
Diacetyl undergoes various chemical reactions, including:
Oxidation: Diacetyl can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form acetoin and 2,3-butanediol.
Substitution: Diacetyl can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with diacetyl under mild conditions.
Major Products Formed
Oxidation: Acetic acid and carbon dioxide.
Reduction: Acetoin and 2,3-butanediol.
Substitution: Various substituted diketones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diacetyl has several scientific research applications:
Mecanismo De Acción
Diacetyl exerts its effects through several mechanisms:
Respiratory Effects: Inhalation of diacetyl can cause damage to the respiratory tract.
Flavor Chemistry: Diacetyl’s buttery flavor is due to its ability to interact with taste receptors, enhancing the perception of creaminess and richness in foods.
Comparación Con Compuestos Similares
Diacetyl is similar to other diketones such as acetyl propionyl (2,3-pentanedione) and acetoin. it is unique in its intense buttery flavor and its role in yeast metabolism during fermentation .
Similar Compounds
Acetyl Propionyl (2,3-Pentanedione): Another diketone with a similar structure but different flavor profile.
Acetoin: A hydroxyl ketone that is a reduction product of diacetyl and has a less intense flavor.
Propiedades
Fórmula molecular |
C79H111N21O20S |
|---|---|
Peso molecular |
1706.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-/m0/s1 |
Clave InChI |
HVKPKJWSDNREBR-AJXWOIMWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](COC(=O)C)NC(=O)C |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


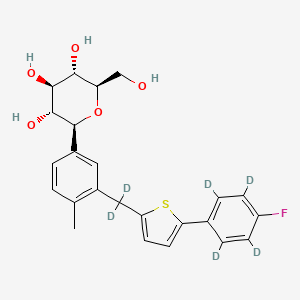
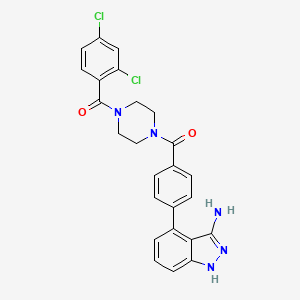
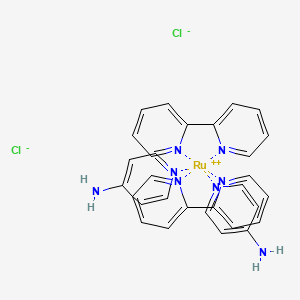
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)

